Cas no 1177278-07-7 (N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine structure](https://ja.kuujia.com/scimg/cas/1177278-07-7x500.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine
- N-(3-imidazol-1-ylpropyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
- 2-Benzothiazolamine, N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-
- N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
- AKOS015958016
- 1177278-07-7
- F2146-0592
-
- MDL: MFCD16631707
- インチ: 1S/C15H18N4OS/c1-11-4-5-12(20-2)13-14(11)21-15(18-13)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18)
- InChIKey: UVHZSTQESLUFJM-UHFFFAOYSA-N
- SMILES: S1C2=C(C)C=CC(OC)=C2N=C1NCCCN1C=NC=C1
計算された属性
- 精确分子量: 302.12013238g/mol
- 同位素质量: 302.12013238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 333
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 80.2Ų
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB2146-0592-250mg |
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine |
1177278-07-7 | 95%+ | 250mg |
¥3004.00 | 2023-09-15 | |
TRC | N297106-1g |
n-(3-(1h-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine |
1177278-07-7 | 1g |
$ 930.00 | 2022-06-03 | ||
Chemenu | CM330472-250mg |
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine |
1177278-07-7 | 95%+ | 250mg |
$853 | 2021-08-18 | |
Chemenu | CM330472-100mg |
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine |
1177278-07-7 | 95%+ | 100mg |
$557 | 2021-08-18 | |
Life Chemicals | F2146-0592-0.5g |
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine |
1177278-07-7 | 95% | 0.5g |
$642.0 | 2023-09-06 | |
Life Chemicals | F2146-0592-2.5g |
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine |
1177278-07-7 | 95% | 2.5g |
$2312.0 | 2023-09-06 | |
A2B Chem LLC | AY07846-10mg |
N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine |
1177278-07-7 | 95% | 10mg |
$291.00 | 2024-04-20 | |
A2B Chem LLC | AY07846-1g |
N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine |
1177278-07-7 | 95% | 1g |
$2324.00 | 2024-04-20 | |
A2B Chem LLC | AY07846-1mg |
N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine |
1177278-07-7 | 95% | 1mg |
$245.00 | 2024-04-20 | |
A2B Chem LLC | AY07846-100mg |
N-(3-(1H-Imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine |
1177278-07-7 | 95% | 100mg |
$697.00 | 2024-04-20 |
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amineに関する追加情報
Introduction to N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine (CAS No. 1177278-07-7)
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, identified by its CAS number 1177278-07-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a complex structural framework that combines an imidazole ring with a benzothiazole core, both of which are well-documented for their diverse biological activities. The presence of an amine functional group and methoxy substituents further enhances its potential pharmacological properties, making it a promising candidate for further investigation in drug discovery and development.
The benzothiazole scaffold is particularly noteworthy, as it is widely recognized for its role in various therapeutic applications. Benzothiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the 4-methoxy and 7-methyl groups in this compound's structure may contribute to unique interactions with biological targets, potentially modulating pathways relevant to disease states.
The imidazole moiety, another key structural component, is known for its involvement in numerous biological processes. Imidazole-based compounds are frequently employed as inhibitors or activators of enzymes and receptors, underscoring their therapeutic relevance. In particular, the 1H-imidazol-1-yl substituent in this molecule could serve as a binding site for proteins or enzymes, influencing cellular signaling and function. This dual functionality—combining the benzothiazole and imidazole moieties—makes N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine a versatile scaffold for medicinal chemistry innovation.
In recent years, there has been growing interest in developing small molecules that can modulate protein-protein interactions (PPIs), which are often implicated in various diseases but are challenging to target with traditional drugs. The unique structural features of this compound may enable it to interact with specific PPIs, offering a novel approach to therapeutic intervention. For instance, the propyl chain extending from the imidazole ring could facilitate binding to hydrophobic pockets on protein surfaces, while the benzothiazole core might engage in hydrogen bonding or π-stacking interactions.
The pharmaceutical industry has increasingly focused on rational drug design, leveraging computational methods to predict the binding affinity and selectivity of candidate compounds. N-[4-methoxy-7-methyl-1,3-benzothiazol-2-amino] derivative has been computationally analyzed to assess its potential as an inhibitor of kinases or other enzymes involved in cancer progression. Preliminary simulations suggest that the compound may exhibit high binding affinity for certain targets due to its optimized spatial arrangement of functional groups.
Beyond its potential as a standalone therapeutic agent, this compound could also serve as a building block for more complex drug candidates. Medicinal chemists often use structurally diverse molecules as starting points for optimization campaigns, seeking to enhance potency, selectivity, and pharmacokinetic properties. The presence of both aromatic and heterocyclic rings provides multiple opportunities for derivatization, allowing researchers to fine-tune the molecule's characteristics to meet specific therapeutic needs.
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-
In terms of biological evaluation, initial assays have demonstrated promising activity profiles in vitro. The compound has shown inhibitory effects against certain enzymatic targets relevant to inflammation and cancer metabolism. These findings align with the structural features that enhance binding interactions with biological macromolecules. Further experiments are underway to elucidate the mechanism of action and assess potential side effects or off-target effects.
The development of novel therapeutics relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. N-[
The future direction of research on this compound includes exploring its potential in animal models and human clinical trials. Preclinical data will be crucial in determining whether it progresses into clinical development as a single agent or in combination with other therapies. Additionally, investigating its pharmacokinetic profile—such as absorption distribution metabolism excretion (ADME)—will provide insights into its suitability for therapeutic use.
In conclusion,N-[
1177278-07-7 (N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine) Related Products
- 2172540-23-5(6-methyl-3-nitropyridin-2-yl chloroformate)
- 837392-61-7(2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 1807075-64-4(4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine)
- 864940-39-6(methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate)
- 2098106-91-1(Methyl(2-methylhex-5-en-1-yl)amine hydrochloride)
- 1465713-19-2(Tert-butyl(4-methoxy-2-phenylbutyl)amine)
- 32741-11-0(tert-butylpyrazine)
- 1010936-42-1(7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide)
- 2229518-69-6(2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine)
- 868967-73-1(N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)




